![molecular formula C17H13ClN2S B2363388 4-クロロ-2-フェニル-6-[(フェニルスルファニル)メチル]ピリミジン CAS No. 339103-91-2](/img/structure/B2363388.png)
4-クロロ-2-フェニル-6-[(フェニルスルファニル)メチル]ピリミジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine is a heterocyclic compound with a pyrimidine ring structure It is characterized by the presence of a chlorine atom at the 4-position, a phenyl group at the 2-position, and a phenylsulfanyl methyl group at the 6-position
科学的研究の応用
4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antiviral agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic properties.
Biological Studies: It serves as a probe to study enzyme interactions and molecular pathways in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine typically involves the nucleophilic substitution of a halogenated pyrimidine derivative. One common method is the reaction of 4-chloro-2-phenylpyrimidine with a phenylsulfanyl methylating agent under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding a simpler pyrimidine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in DMF or DMSO.
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) under atmospheric pressure.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: De-sulfanyl pyrimidine derivatives.
作用機序
The mechanism of action of 4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways . The phenylsulfanyl group can interact with the active site of enzymes, leading to inhibition or modulation of their activity .
類似化合物との比較
Similar Compounds
- 2-Chloro-4-methyl-6-(phenylsulfanyl)pyrimidine
- 2-Chloro-4-phenyl-6-(phenylsulfanyl)pyrimidine
- 4-Chloro-2-methyl-6-(2-propyl-1H-imidazol-1-yl)pyrimidine
Uniqueness
4-Chloro-2-phenyl-6-[(phenylsulfanyl)methyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a phenyl and a phenylsulfanyl group enhances its potential for diverse applications, making it a valuable compound for further research and development.
特性
IUPAC Name |
4-chloro-2-phenyl-6-(phenylsulfanylmethyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2S/c18-16-11-14(12-21-15-9-5-2-6-10-15)19-17(20-16)13-7-3-1-4-8-13/h1-11H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUWJCZEDNCGNG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CSC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
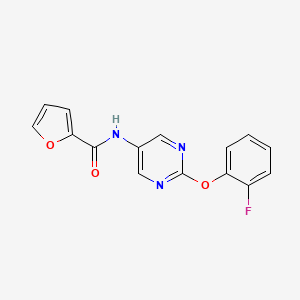
![methyl 4-[[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxymethyl]benzoate](/img/structure/B2363309.png)

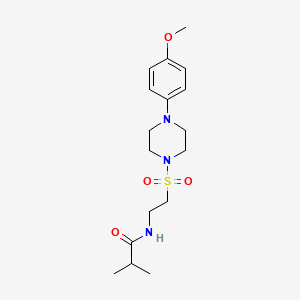

![3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2363316.png)
![3,4-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2363319.png)
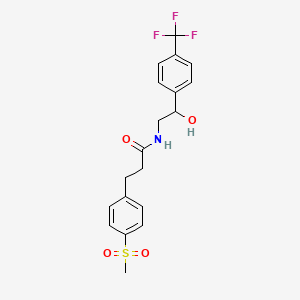
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2363322.png)
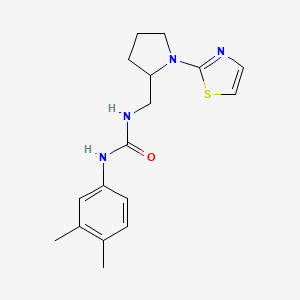
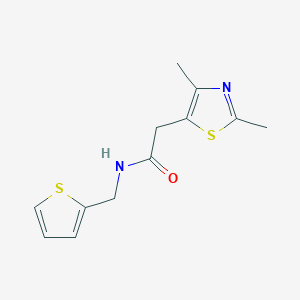
![3-cyano-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]benzamide](/img/structure/B2363325.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid](/img/structure/B2363327.png)
![N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2363328.png)
